molecular formula C16H14O3 B1337879 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester CAS No. 70917-02-1

4'-Formyl-biphenyl-4-carboxylic acid ethyl ester

Cat. No.: B1337879
CAS No.: 70917-02-1
M. Wt: 254.28 g/mol
InChI Key: GGDSRNHFXHUEHE-UHFFFAOYSA-N
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Description

4’-Formyl-biphenyl-4-carboxylic acid ethyl ester is an organic compound belonging to the class of biphenyl derivatives It consists of a biphenyl core with a formyl group at the 4’ position and an ethyl ester group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester typically involves the following steps:

    Formylation of Biphenyl: The initial step involves the formylation of biphenyl to introduce the formyl group at the 4’ position. This can be achieved using a Vilsmeier-Haack reaction, where biphenyl is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Esterification: The formylated biphenyl is then subjected to esterification to introduce the ethyl ester group at the 4 position. This can be done using ethanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: Industrial production of 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4’-Carboxy-biphenyl-4-carboxylic acid ethyl ester.

    Reduction: 4’-Hydroxymethyl-biphenyl-4-carboxylic acid ethyl ester.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-Formyl-biphenyl-4-carboxylic acid ethyl ester has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the design and synthesis of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays to investigate enzyme activity and substrate specificity.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

4’-Formyl-biphenyl-4-carboxylic acid ethyl ester can be compared with other biphenyl derivatives, such as:

    4’-Formyl-biphenyl-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

    4’-Amino-biphenyl-4-carboxylic acid: Contains an amino group instead of a formyl group.

    4’-Hydroxymethyl-biphenyl-4-carboxylic acid ethyl ester: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness: The presence of both the formyl group and the ethyl ester group in 4’-Formyl-biphenyl-4-carboxylic acid ethyl ester provides unique reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-formylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDSRNHFXHUEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450562
Record name Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70917-02-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 4′-formyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70917-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4'-formyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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